molecular formula C18H19ClN2O3 B4391768 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide

Cat. No. B4391768
M. Wt: 346.8 g/mol
InChI Key: UZTXSWCBOHFDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, also known as ACMEB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide has been reported to have analgesic and antipyretic effects, which can be beneficial in the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the method described above. It has also been reported to have low toxicity, making it a safe compound to use in experiments. However, one limitation of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For the study of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide include investigating its potential therapeutic applications, mechanism of action, and potential side effects.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12(22)21-16-11-17(24-2)14(10-15(16)19)18(23)20-9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTXSWCBOHFDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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